molecular formula C22H19N3O5S B2418586 Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893991-64-5

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2418586
CAS No.: 893991-64-5
M. Wt: 437.47
InChI Key: RYUKXKXAFASDMD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazinyl group, and an ethyl ester functionality

Properties

IUPAC Name

ethyl 2-[[2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-28-22(27)15-5-3-4-6-17(15)23-20(26)12-31-21-10-8-16(24-25-21)14-7-9-18-19(11-14)30-13-29-18/h3-11H,2,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKXKXAFASDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of piperonal with appropriate reagents.

    Introduction of the pyridazinyl group: This step often involves a Pd-catalyzed C-N cross-coupling reaction.

    Thioether formation: The thiol group is introduced via a nucleophilic substitution reaction.

    Amidation and esterification: The final steps involve the formation of the amide bond and esterification to yield the ethyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The pyridazinyl group can be reduced to form different derivatives.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in oncology.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and pyridazinyl-containing molecules. Compared to these, Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:

  • 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 6-(benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Biological Activity

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN2O5SC_{22}H_{27}ClN_{2}O_{5}S, with a molecular weight of approximately 467.0 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structural frameworks have shown significant activity against various bacteria and fungi. A study synthesized a series of ethyl derivatives and evaluated their antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that several compounds exhibited notable antimicrobial properties, suggesting that modifications in the side chains can enhance activity against specific microorganisms .

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how variations in chemical structure influence biological activity. Research has demonstrated that the presence of specific functional groups can significantly enhance the binding affinity and activity of these compounds at their target sites. For example, the introduction of thioether or amide linkages has been associated with increased potency in inhibiting bacterial growth .

Substituent Biological Activity
Thioether groupIncreased antibacterial activity
Amide linkageEnhanced binding affinity
Benzo[d][1,3]dioxoleContributes to overall efficacy

Case Study 1: Antibacterial Screening

In a comprehensive study published in 2012, a series of ethyl derivatives were synthesized and screened for antibacterial activity. Compounds containing the benzo[d][1,3]dioxole structure displayed significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results underscored the importance of the benzo[d][1,3]dioxole moiety in enhancing antimicrobial properties .

Case Study 2: Antifungal Activity

Another study explored the antifungal activity of similar compounds, revealing that certain derivatives effectively inhibited fungal growth in vitro. The ethyl esters exhibited varying degrees of activity against Candida albicans, indicating that further optimization could lead to effective antifungal agents .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Synthesis : The compound is synthesized through sequential reactions:

Thioether formation : Nucleophilic substitution between 6-(benzo[d][1,3]dioxol-5-yl)pyridazine-3-thiol and chloroacetamide derivatives.

Amide coupling : Reaction of the thioether intermediate with ethyl 2-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Characterization :

  • NMR (¹H, ¹³C) to confirm connectivity (e.g., δ 6.79 ppm for benzo[d][1,3]dioxole protons) .
  • HPLC for purity assessment (>95%) .
  • FTIR to verify functional groups (e.g., 1727 cm⁻¹ for ester C=O) .

Q. What are the primary biological targets and assay methods for this compound?

  • Targets : Likely interacts with enzymes/receptors via π-π stacking (benzo[d][1,3]dioxole) and hydrogen bonding (acetamide) .
  • Assays :

  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7) .

Q. How do solubility and stability impact pharmacological testing?

  • Solubility : Soluble in DMSO (50 mg/mL) and ethanol, enabling stock solutions for in vitro assays .
  • Stability : Assess via HPLC under physiological pH (1.5–8.0) and temperature (4–37°C) to guide formulation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Methodology :

  • Continuous flow reactors : Improve thioether formation efficiency (yield increase from 75% to 90%) .
  • Catalyst screening : Use Pd/C or Ni catalysts for selective coupling .
  • Byproduct mitigation : Monitor intermediates via TLC and employ scavenger resins .
    • Data Table :
StepTraditional YieldOptimized YieldMethod
Thioether formation75%90%Flow reactor
Amide coupling80%95%EDC/HOBt + TEA

Q. How to resolve contradictions in bioassay data (e.g., antimicrobial efficacy)?

  • Approaches :

Strain-specific testing : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to reduce variability .

Time-kill assays : Differentiate bacteriostatic vs. bactericidal effects .

Synergy studies : Combine with β-lactams to assess potentiation .

Q. What computational strategies predict target interactions?

  • Molecular docking : Use PyMOL or AutoDock to model interactions with bacterial dihydrofolate reductase (DHFR) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Key modifications :

  • Benzo[d][1,3]dioxole replacement : Test phenyl or naphthyl analogs for altered π-π interactions .
  • Thioether substitution : Replace sulfur with selenium to enhance redox activity .
    • Data Table :
DerivativeModificationBioactivity Change
Pyridazine → TriazoleEnhanced solubility↑ Antifungal activity
Ethyl ester → MethylReduced logP↓ Cytotoxicity

Contradictory Data Analysis

Q. Why do cytotoxicity profiles vary across cancer cell lines?

  • Hypothesis : Differential expression of target proteins (e.g., HDAC6 in leukemia vs. solid tumors) .
  • Methodology :

  • Proteomics : SILAC labeling to quantify target engagement .
  • CRISPR knockouts : Validate target specificity in isogenic cell lines .

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